molecular formula C17H18BrN3O2 B2814331 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-phenylpropan-1-one CAS No. 2097890-23-6

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-phenylpropan-1-one

Cat. No. B2814331
CAS RN: 2097890-23-6
M. Wt: 376.254
InChI Key: ZGRAZLPLWBSJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for a similar compound, “3-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde”, is 1S/C11H7BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-2-8(4-10)7-15/h1-7H . This provides a detailed description of the molecular structure.


Physical And Chemical Properties Analysis

The compound “3-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde” has a molecular weight of 279.09 and a melting point of 86 - 88 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed synthetic routes for various pyrrolidine derivatives, which are of interest due to their presence in a wide array of natural products and biologically active compounds. The synthesis often involves cyclization reactions, phase-transfer catalysis, and heteroatom manipulations, providing a foundation for the exploration of chemical properties and potential applications in medicinal chemistry.

  • Heterocyclic Compound Synthesis : The exploration of pyrrolidine derivatives highlights the synthetic versatility of these compounds. For instance, studies have detailed the synthesis of pyridyl polyheterocyclic oxime-ether Schiff bases, incorporating triazole and oxadiazole units, demonstrating their potential as antibacterial agents due to their structural complexity and biological relevance (Guo-qiang Hu, Sheng Li, Wen-long Huang, 2006).

  • Phase-Transfer Catalysis in Synthesis : The use of solid-liquid phase-transfer catalysis has been investigated for synthesizing pyrrolidine derivatives, such as 1-(3-phenylpropyl)-pyrrolidine-2,5-dione. This method has proven effective in optimizing reaction conditions and understanding the kinetic behavior of such syntheses, which is crucial for developing efficient synthetic strategies for complex heterocyclic compounds (Maw‐Ling Wang, Chau-Je Chen, 2008).

Bioactive Molecule Development

The structural motifs of pyrrolidine and its derivatives are integral to many bioactive molecules. Research into the synthesis and functionalization of these compounds aims at developing new therapeutic agents with enhanced biological activity.

  • Antibacterial Activity : Certain pyrrolidine derivatives have been synthesized and tested for their antibacterial activity. For example, novel 4-pyrrolidin-3-cyanopyridine derivatives were evaluated against a spectrum of aerobic and anaerobic bacteria, showcasing the potential of these compounds in antimicrobial therapy (A. Bogdanowicz et al., 2013).

Safety and Hazards

The compound “3-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde” is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c18-14-10-19-17(20-11-14)23-15-8-9-21(12-15)16(22)7-6-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRAZLPLWBSJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-phenylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.